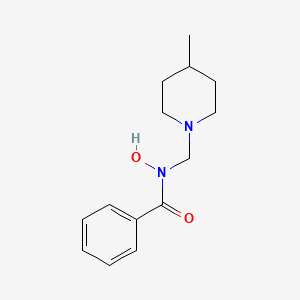
Benzohydroxamic acid, N-(4-methylpiperidino)methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes. This compound, in particular, features a benzohydroxamic acid moiety linked to a 4-methylpiperidine group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- typically involves the reaction of benzohydroxamic acid with 4-methylpiperidine under controlled conditions. The reaction can be carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amides.
Scientific Research Applications
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: It is used in the flotation of rare earth minerals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to various biological effects, such as the induction of cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzohydroxamic acid: Lacks the 4-methylpiperidine group but shares the hydroxamic acid moiety.
N-Methylbenzohydroxamic acid: Similar structure but with a methyl group instead of the 4-methylpiperidine group.
4-Methylpiperidine: Contains the piperidine ring but lacks the benzohydroxamic acid moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is unique due to the presence of both the benzohydroxamic acid and 4-methylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.
Properties
CAS No. |
40890-87-7 |
|---|---|
Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-hydroxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-15(10-8-12)11-16(18)14(17)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3 |
InChI Key |
VAKFZSOHLDMRCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















